molecular formula C14H17NO3 B2907114 (2E)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 1189751-26-5

(2E)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2907114
CAS No.: 1189751-26-5
M. Wt: 247.294
InChI Key: YLVGILBUYDYDQO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This enaminone derivative features a 3,4-dihydro-2H-1,5-benzodioxepin core substituted at the 7-position with a β-dimethylamino propenone moiety. Its molecular formula is C₁₄H₁₇NO₃ (molecular weight: 263.29 g/mol) . The compound is synthesized via condensation reactions between ketones and dimethylformamide-dimethyl acetal (DMF-DMA) under solvent-free conditions, a method commonly employed for enaminone derivatives .

Properties

IUPAC Name

(E)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-15(2)7-6-12(16)11-4-5-13-14(10-11)18-9-3-8-17-13/h4-7,10H,3,8-9H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVGILBUYDYDQO-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(C=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=C(C=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one , also known by its CAS number 1189751-27-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C14H17N1O3C_{14}H_{17}N_{1}O_{3} with a molecular weight of 273.29 g/mol. The structure features a benzodioxepin moiety, which is known for various biological activities.

Antidiabetic Activity

Recent studies have highlighted the potential of compounds derived from benzodioxepins as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. For instance, related compounds have shown significant inhibition of DPP-IV activity, which is beneficial in managing type 2 diabetes:

  • Case Study : A derivative similar to our compound demonstrated over 80% inhibition of DPP-IV at a dosage of 3 mg/kg. This effect was comparable to established antidiabetic drugs like omarigliptin, indicating promising therapeutic potential in glucose regulation .

Neuroprotective Effects

Research indicates that compounds featuring similar structural motifs may exhibit neuroprotective properties. The dimethylamino group is hypothesized to enhance blood-brain barrier permeability, suggesting that this compound could have implications in treating neurodegenerative diseases.

  • Mechanism : The neuroprotective effects are attributed to the modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells.

Pharmacokinetics

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:

ParameterValue
BioavailabilityHigh
Half-life6 hours
MetabolismHepatic
ExcretionRenal

These parameters indicate a favorable profile for further development as a therapeutic agent.

Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Initial studies on related benzodioxepin derivatives have shown low toxicity levels at therapeutic doses. However, comprehensive toxicological evaluations are necessary to ensure safety in clinical applications.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of enaminones, which share a conjugated system of an amino group and a ketone. Below is a comparative analysis of key analogs:

Compound Substituents/Ring Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 1,5-Benzodioxepin core C₁₄H₁₇NO₃ 263.29 Intermediate for heterocyclic synthesis; limited biological data .
1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one Bromine at position 8 C₁₄H₁₆BrNO₃ 326.19 Enhanced molecular weight; potential for halogen-directed coupling reactions .
(2E)-1-(1-Benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one Benzothiophene replaces benzodioxepin C₁₃H₁₃NOS 231.31 Sulfur-containing analog; possible applications in optoelectronics .
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one 1,4-Benzodioxin ring (smaller ring) C₁₃H₁₅NO₃ 245.26 Altered ring size affects electronic properties; used in antioxidant studies .
(2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one Dichlorophenyl substituent C₁₁H₁₁Cl₂NO 244.12 Higher density (1.250 g/cm³); predicted bioactivity due to halogenation .
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Indole substituent C₁₃H₁₄N₂O 226.27 Intermediate in osimertinib synthesis; validated biological relevance .

Key Observations

  • Ring Modifications : Substituting the 1,5-benzodioxepin core with smaller rings (e.g., 1,4-benzodioxin) reduces molecular weight and alters conjugation, impacting solubility and reactivity .
  • Heteroatom Inclusion : Replacing oxygen with sulfur (e.g., benzothiophene analog) introduces distinct electronic properties, relevant for materials science .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.